4-(2,2-Difluoropropoxy)aniline
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Overview
Description
4-(2,2-Difluoropropoxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound features a difluoropropoxy group attached to the para position of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoropropoxy)aniline typically involves the nucleophilic substitution reaction of 4-nitroaniline with 2,2-difluoropropanol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoropropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(2,2-Difluoropropoxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,2-Difluoropropoxy)aniline include:
- 2,4-Difluoroaniline
- 2,6-Difluoroaniline
- 3,4-Difluoroaniline
- 2,3-Difluoroaniline
- 2,4,6-Trifluoroaniline
- 2,5-Difluoroaniline
- 4-Fluoroaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluoropropoxy group, which can significantly alter its chemical reactivity and biological activity. This unique structural feature can make it more suitable for specific applications, such as in medicinal chemistry or materials science .
Biological Activity
4-(2,2-Difluoropropoxy)aniline is an organic compound classified as an aniline derivative, characterized by a difluoropropoxy group attached to the para position of the aniline ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C9H11F2NO |
Molecular Weight | 187.19 g/mol |
IUPAC Name | This compound |
InChI Key | QIQQBYKRZLWSJW-UHFFFAOYSA-N |
Canonical SMILES | CC(COC1=CC=C(C=C1)N)(F)F |
The presence of fluorine atoms in the difluoropropoxy group is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The difluoropropoxy group enhances binding affinity and selectivity, which can lead to various pharmacological effects. Studies suggest that this compound may act as a biochemical probe, potentially influencing pathways related to inflammation and cancer cell proliferation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, in studies involving small-molecule inhibitors of anaplastic lymphoma kinase (ALK), modifications on the phenyl ring have shown significant improvements in inhibitory activity against cancer cell lines, suggesting that structural variations can enhance therapeutic efficacy .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar aniline derivatives have demonstrated activity against various pathogens, indicating that this compound may possess similar qualities. For instance, derivatives of nitrofuran compounds have been shown to exhibit antibacterial and antifungal activities .
Study on Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds in xenograft models, researchers found that certain modifications significantly increased potency against ALK-positive tumors. The introduction of fluorine atoms into the structure was noted to enhance both enzyme inhibition and cellular activity .
Evaluation of Biological Activity
A comparative analysis of similar compounds highlighted that this compound could serve as a lead compound for developing new therapeutic agents. The unique difluoropropoxy group distinguishes it from other anilines and may provide enhanced biological activity through improved metabolic stability and bioavailability.
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(2,2-difluoropropoxy)aniline |
InChI |
InChI=1S/C9H11F2NO/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5H,6,12H2,1H3 |
InChI Key |
QIQQBYKRZLWSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)N)(F)F |
Origin of Product |
United States |
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